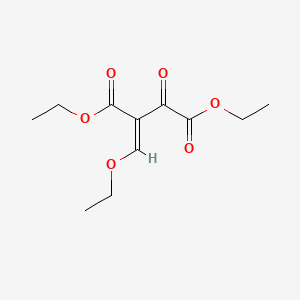
4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole is a fluorinated heterocyclic compound with the molecular formula C8H4F4NS. This compound is characterized by the presence of four fluorine atoms and a methyl group attached to a benzothiazole ring.
Preparation Methods
The synthesis of 4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole involves several steps and specific reaction conditions. One common method involves the Claisen rearrangement of prop-2-enyl 2,3,4,5-tetrafluorophenyl sulphide in the presence of diethylaniline. This reaction yields 4,5,6,7-tetrafluoro-2,3-dihydro-2-methyl-1-benzothiophen, which can be further processed to obtain the desired compound .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole can be compared with other similar compounds, such as:
- 4,5,6,7-Tetrafluoro-2,3-dihydro-2-methyl-1-benzothiophen
- 5,6,7,8-Tetrafluorothiochroman
- 4,6,7-Trifluoro-2,3-dihydro-2-methyl-1-benzothiophen
These compounds share similar structural features but differ in the number and position of fluorine atoms and other substituents.
Properties
CAS No. |
70016-00-1 |
|---|---|
Molecular Formula |
C8H3F4NS |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H3F4NS/c1-2-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h1H3 |
InChI Key |
MDVWTPBRQGXJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C(=C2S1)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


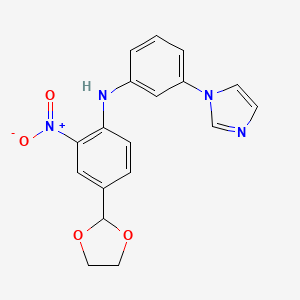


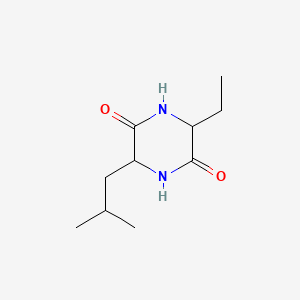
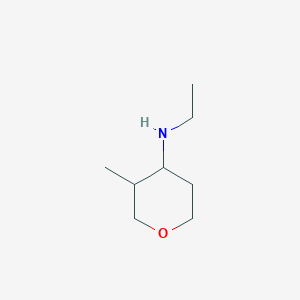
![Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-](/img/structure/B13948134.png)
![2-[(3-Chloro-4-ethoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13948137.png)

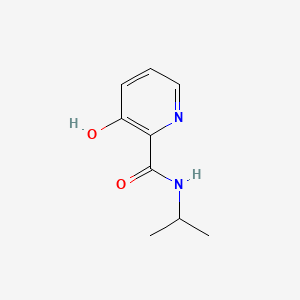
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948157.png)



